

5-Amino-3,4-dimethylisoxazole chemical structure and properties

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Compound of Interest

Compound Name: 5-Amino-3,4-dimethylisoxazole

Cat. No.: B017700

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An In-depth Technical Guide to 5-Amino-3,4-dimethylisoxazole

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of **5-Amino-3,4-dimethylisoxazole** for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

5-Amino-3,4-dimethylisoxazole is a heterocyclic organic compound featuring an isoxazole ring substituted with an amino group and two methyl groups.

Chemical Structure:

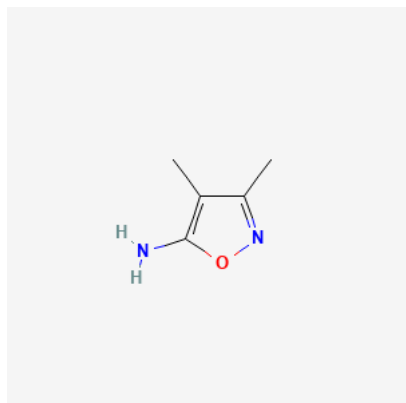


Table 1: Compound Identification

Identifier	Value
IUPAC Name	3,4-dimethyl-1,2-oxazol-5-amine[1]
CAS Registry Number	19947-75-2[1][2]
Molecular Formula	C ₅ H ₈ N ₂ O[1][2]
Molecular Weight	112.13 g/mol [1]
InChI	InChI=1S/C5H8N2O/c1-3-4(2)7-8-5(3)6/h6H2,1-2H3[1]
InChIKey	PYNDWPFZDQONDV-UHFFFAOYSA-N[2]
SMILES	CC1=C(C)NOC1N
Synonyms	5-Isoxazolamine, 3,4-dimethyl-; 3,4-Dimethylisoxazol-5-ylamine; 3,4-Dimethyl-5-aminoisoxazole[2]

Physicochemical Properties

The physicochemical properties of **5-Amino-3,4-dimethylisoxazole** are summarized in the table below, providing essential data for its handling, formulation, and analysis.

Table 2: Physicochemical Properties

Property	Value	Source
Appearance	White to cream crystals or powder	[3]
Melting Point	116.0-123.0 °C	[3]
Boiling Point (Predicted)	246.0 ± 35.0 °C	
Solubility	Soluble in polar solvents like DMSO and methanol.[4]	
pKa (Predicted)	3.54 ± 0.10	
LogP (Predicted)	0.59	

Synthesis and Experimental Protocols

A key application of **5-Amino-3,4-dimethylisoxazole** lies in its role as a crucial intermediate in the synthesis of various pharmaceuticals.[4] A well-documented synthetic route involves the reaction of butene-2 with nitrosyl chloride.[5]

Experimental Protocol: Synthesis from Butene-2 and Nitrosyl Chloride

This protocol is based on the process described in US Patent 3,468,900.[5]

Objective: To synthesize **5-Amino-3,4-dimethylisoxazole**.

Materials:

- trans-Butene-2
- Nitrosyl chloride
- Chloroform
- n-Hexane
- Sodium cyanide
- Methanol
- Water
- Benzene

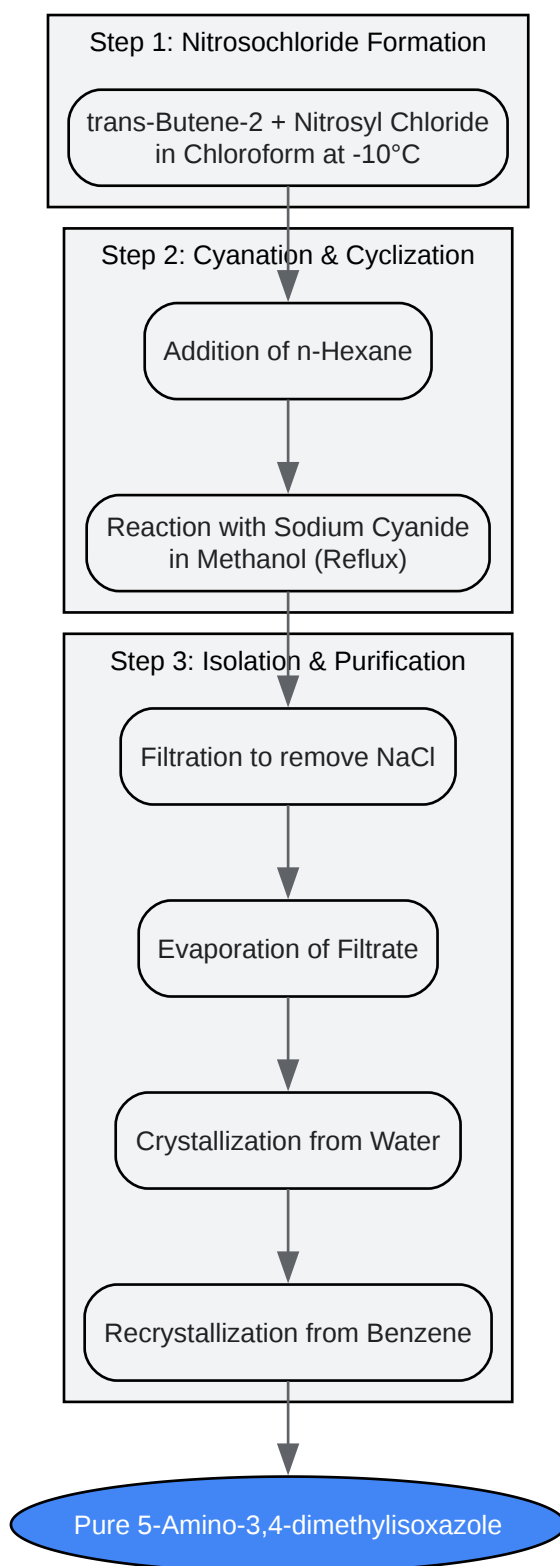
Procedure:

- Formation of the Nitrosochloride Addition Compound:
 - In a 250 ml round-bottom flask equipped with a stirrer and an addition tube, cool 5 ml of chloroform to -10°C in an ice-salt bath.

- Add 11.2 g (0.2 mol) of trans-butene-2 over twenty minutes, maintaining the temperature at -10°C.
- While keeping the temperature constant, add 6.6 g (0.1 mol) of nitrosyl chloride and stir the mixture at -10°C for an additional hour.
- To the resulting suspension, add 60 ml of n-hexane and continue stirring at -10°C.
- Reaction with Sodium Cyanide and Cyclization:
 - Prepare a solution of 7.35 g (0.15 mol) of sodium cyanide in 50 ml of methanol.
 - Add the previously prepared nitrosochloride addition compound suspension to the sodium cyanide solution.
 - Reflux the reaction mixture for 4 hours.
 - After refluxing, cool the mixture and filter to remove the precipitated sodium chloride.
- Isolation and Purification:
 - Take the filtrate to dryness under reduced pressure.
 - Crystallize the remaining solid residue from water.
 - For further purification, recrystallize the crystalline product from benzene to obtain substantially pure **5-amino-3,4-dimethylisoxazole**.

Expected Yield: Approximately 77.1% of the theoretical yield.[5]

Diagram 1: Synthesis Workflow of **5-Amino-3,4-dimethylisoxazole**



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Caption: Workflow for the synthesis of **5-Amino-3,4-dimethylisoxazole**.

Biological and Pharmacological Significance

5-Amino-3,4-dimethylisoxazole serves as a key building block in the development of therapeutic agents, notably as a precursor to sulfamethoxazole and in the synthesis of endothelin receptor antagonists.

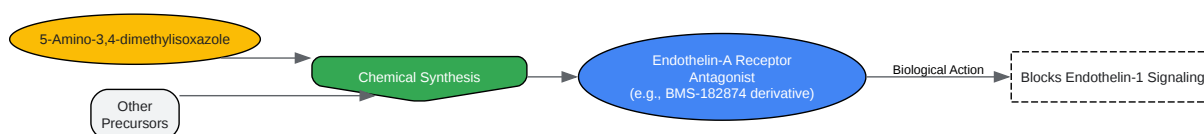
Precursor to Sulfonamide Antibiotics

This compound is a vital intermediate in the industrial synthesis of sulfamethoxazole, a widely used sulfonamide antibiotic. The amino group of **5-Amino-3,4-dimethylisoxazole** is reacted with p-acetamidobenzenesulfonyl chloride to form the sulfonamide linkage characteristic of this class of drugs.

Role in Endothelin Receptor Antagonists

Derivatives of **5-Amino-3,4-dimethylisoxazole** are integral to a class of endothelin-A (ETA) receptor antagonists.[6] Endothelin-1 is a potent vasoconstrictor, and its receptors are implicated in various cardiovascular diseases. Antagonists that block the ETA receptor can lead to vasodilation and are investigated for the treatment of conditions like pulmonary arterial hypertension.

Diagram 2: Role as a Building Block for an ETA Receptor Antagonist



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